molecular formula C16H17N B11884820 (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole

(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B11884820
M. Wt: 223.31 g/mol
InChI Key: VRGJFDLECJOTQT-LBPRGKRZSA-N
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Description

(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is a chiral organic compound featuring a pyrrole ring substituted with two methyl groups and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired pyrrole ring. The reaction is carried out under reflux conditions to ensure complete cyclization and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of naphthyl-substituted pyrrole derivatives.

    Reduction: Formation of fully saturated pyrrole compounds.

    Substitution: Formation of halogenated naphthyl-pyrrole derivatives.

Scientific Research Applications

(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3-(naphthalen-2-yl)-1H-pyrrole: Lacks the chiral center present in the (S)-isomer.

    1,2-Dimethyl-3-(phenyl)-2,5-dihydro-1H-pyrrole: Features a phenyl group instead of a naphthyl group.

    1,2-Dimethyl-3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole: Substitution at the 1-position of the naphthyl ring.

Uniqueness

The (S)-isomer of 1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. The presence of the naphthyl group also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

(2S)-1,2-dimethyl-3-naphthalen-2-yl-2,5-dihydropyrrole

InChI

InChI=1S/C16H17N/c1-12-16(9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-9,11-12H,10H2,1-2H3/t12-/m0/s1

InChI Key

VRGJFDLECJOTQT-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1C(=CCN1C)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1C(=CCN1C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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